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Compound of Interest

Compound Name: Acid-PEG6-mono-methyl ester

Cat. No.: B605147 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Acid-PEG6-mono-methyl ester is a heterobifunctional polyethylene glycol (PEG) linker that

plays a crucial role in modern drug development and bioconjugation. Its structure, featuring a

terminal carboxylic acid and a mono-methyl ester end, allows for the covalent attachment of

two different molecules. The six-unit PEG chain imparts increased hydrophilicity to the

conjugated molecule, which can enhance solubility, improve pharmacokinetic profiles, and

reduce immunogenicity. This technical guide provides a comprehensive overview of the

properties, applications, and experimental protocols related to Acid-PEG6-mono-methyl
ester.

Chemical Properties and Specifications
Acid-PEG6-mono-methyl ester is a well-defined, monodisperse PEG linker. Its chemical and

physical properties are summarized in the table below.
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Property Value Source

Chemical Name

2-(2-(2-(2-(2-(2-

methoxyethoxy)ethoxy)ethoxy)

ethoxy)ethoxy)acetic acid

N/A

CAS Number 1807512-38-4 [1][2][3]

Molecular Formula C17H32O10 [2][3]

Molecular Weight 396.43 g/mol [2][3]

Appearance
Colorless to pale yellow oil or

solid
[4]

Purity Typically ≥95% [4]

Solubility
Soluble in water, DMSO, DMF,

and chlorinated solvents
[1]

Predicted Boiling Point 503.7 ± 50.0 °C [1]

Predicted Density 1.147 ± 0.06 g/cm³ [1]

Applications in Research and Drug Development
The primary application of Acid-PEG6-mono-methyl ester is as a flexible linker in the

synthesis of complex biomolecules and targeted therapeutics.

PROTAC Synthesis
A significant application of Acid-PEG6-mono-methyl ester is in the construction of Proteolysis

Targeting Chimeras (PROTACs).[1] PROTACs are heterobifunctional molecules that recruit a

target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent

degradation of the target protein by the proteasome. The PEG linker in a PROTAC connects

the target protein binder to the E3 ligase ligand, and its length and flexibility are critical for the

formation of a stable ternary complex and efficient protein degradation.

Bioconjugation and Drug Delivery
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The carboxylic acid terminus of Acid-PEG6-mono-methyl ester can be activated to react with

primary amines on proteins, peptides, or other biomolecules to form stable amide bonds. This

process, known as PEGylation, can:

Increase water solubility: The hydrophilic PEG chain improves the solubility of hydrophobic

drugs.[1]

Prolong circulation half-life: The increased hydrodynamic radius of PEGylated molecules

reduces renal clearance.

Reduce immunogenicity: The PEG chain can shield antigenic epitopes on proteins.

Enhance drug targeting: The linker can be used to attach drugs to targeting moieties like

antibodies or nanoparticles.[4]

Experimental Protocols
The following are detailed, representative protocols for the use of Acid-PEG6-mono-methyl
ester in bioconjugation.

Amide Bond Formation via EDC/NHS Coupling
This protocol describes the activation of the carboxylic acid group of Acid-PEG6-mono-methyl
ester with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide

(NHS) to form a reactive NHS ester, which then couples with a primary amine-containing

molecule.

Materials:

Acid-PEG6-mono-methyl ester

Amine-containing molecule (e.g., protein, peptide)

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

NHS (N-hydroxysuccinimide)

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/product/b605147?utm_src=pdf-body
https://www.medchemexpress.com/acid-peg6-mono-methyl-ester.html
https://www.targetmol.com/search?keyword=m%20PEG%20acid&page=1
https://www.benchchem.com/product/b605147?utm_src=pdf-body
https://www.benchchem.com/product/b605147?utm_src=pdf-body
https://www.benchchem.com/product/b605147?utm_src=pdf-body
https://www.benchchem.com/product/b605147?utm_src=pdf-body
https://www.benchchem.com/product/b605147?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b605147?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

Reagent Preparation:

Dissolve Acid-PEG6-mono-methyl ester in anhydrous DMF or DMSO to a stock

concentration of 10-50 mg/mL.

Prepare fresh stock solutions of EDC (e.g., 10 mg/mL) and NHS (e.g., 10 mg/mL) in

Activation Buffer immediately before use.

Dissolve the amine-containing molecule in Coupling Buffer.

Activation of Acid-PEG6-mono-methyl ester:

In a reaction tube, add Acid-PEG6-mono-methyl ester from the stock solution.

Add a 1.5 to 2-fold molar excess of both EDC and NHS to the Acid-PEG6-mono-methyl
ester solution.

Incubate the mixture for 15-30 minutes at room temperature with gentle stirring to form the

NHS-activated PEG.

Conjugation to Amine-Containing Molecule:

Add the NHS-activated PEG solution to the solution of the amine-containing molecule. A

10-20 fold molar excess of the activated PEG is commonly used for protein conjugation.

Adjust the pH of the reaction mixture to 7.2-7.5 with Coupling Buffer if necessary.
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Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with

gentle stirring.

Quenching the Reaction:

Add Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM to

consume any unreacted NHS-activated PEG.

Incubate for 30 minutes at room temperature.

Purification:

Purify the PEG-conjugated molecule using size-exclusion chromatography, dialysis, or

another appropriate method to remove excess reagents and byproducts.

Quantitative Data Comparison for Coupling Reagents:

Coupling Reagent Typical Yield (%) Key Advantages Key Disadvantages

EDC/NHS >85

Water-soluble

byproducts, mild

reaction conditions

Requires careful pH

control, NHS ester

can be unstable

HATU >90

High efficiency, fast

reaction times, low

racemization

Higher cost, potential

for side reactions

DCC/NHS >80
High activation

efficiency

Insoluble

dicyclohexylurea

(DCU) byproduct

requires filtration

PROTAC Synthesis Workflow
The synthesis of a PROTAC using Acid-PEG6-mono-methyl ester typically involves a multi-

step process. The following diagram illustrates a general workflow.
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Step 1: Linker Functionalization Step 2: Coupling to Ligand 1 Step 3: Ester Hydrolysis Step 4: Coupling to Ligand 2
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 Amide bond formation 
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Caption: General workflow for the synthesis of a PROTAC molecule using Acid-PEG6-mono-
methyl ester.

Signaling Pathway and Mechanism of Action
While Acid-PEG6-mono-methyl ester itself is not directly involved in signaling pathways, its

application in PROTACs directly impacts cellular signaling by inducing the degradation of

specific target proteins. The following diagram illustrates the general mechanism of action for a

PROTAC.
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Caption: General mechanism of action for a PROTAC, a key application of Acid-PEG6-mono-
methyl ester.

Safety and Handling
As with any chemical reagent, proper safety precautions should be observed when handling

Acid-PEG6-mono-methyl ester.

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses,

gloves, and a lab coat.

Handling: Avoid inhalation of dust or vapors. Use in a well-ventilated area. Avoid contact with

skin and eyes. In case of contact, rinse immediately with plenty of water.
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Storage: Store in a cool, dry place, away from incompatible materials such as strong

oxidizing agents. For long-term storage, it is recommended to store at -20°C under an inert

atmosphere.

Refer to the specific Safety Data Sheet (SDS) provided by the supplier for detailed safety

information.

Conclusion
Acid-PEG6-mono-methyl ester is a versatile and valuable tool for researchers in drug

development and biotechnology. Its well-defined structure and bifunctional nature enable the

precise construction of complex bioconjugates and targeted therapeutics like PROTACs. The

protocols and information provided in this guide serve as a foundation for the successful

application of this important PEG linker in a variety of research settings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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